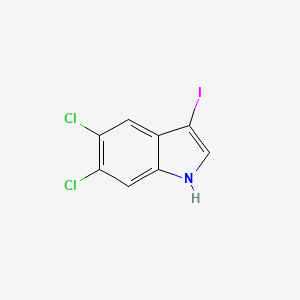

5,6-Dichloro-3-iodo-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2IN |

|---|---|

Molecular Weight |

311.93 g/mol |

IUPAC Name |

5,6-dichloro-3-iodo-1H-indole |

InChI |

InChI=1S/C8H4Cl2IN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |

InChI Key |

RQVLHLCQNZPIKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2I |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 5,6 Dichloro 3 Iodo 1h Indole and Its Derivatives

Reactivity of Carbon-Halogen Bonds in Dihaloiodoindoles

The presence of multiple halogen atoms on the indole (B1671886) core allows for a range of selective chemical reactions. The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-chlorine bonds at the C-5 and C-6 positions, particularly in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to selectively introduce substituents at the 3-position of the indole.

Cross-Coupling Reactions at the Haloaryl Positions (e.g., Suzuki, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of dihaloiodoindoles, the high reactivity of the C-I bond allows for selective functionalization. nih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For 3-iodoindoles, Suzuki reactions proceed smoothly to yield 3-aryl or 3-vinyl indoles. nih.govresearchgate.net The choice of palladium catalyst and reaction conditions can be optimized to ensure high yields. nih.govacs.org For instance, the Suzuki-Miyaura coupling is a widely used method for creating C-C bonds. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The C-I bond of 3-iodoindoles readily participates in Sonogashira coupling, providing a direct route to 3-alkynylindoles. nih.govresearchgate.netjst.go.jp These reactions are often carried out in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. This method has been successfully applied to 3-iodoindoles for the synthesis of various substituted indoles. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. 3-Iodoindoles can undergo Heck reactions to introduce alkenyl substituents at the 3-position. nih.govrsc.org

The general reactivity order for these coupling reactions is C-I > C-Br > C-Cl, which allows for the selective functionalization of the 3-position of 5,6-dichloro-3-iodo-1H-indole while leaving the chloro substituents untouched.

Table 1: Cross-Coupling Reactions of 3-Iodoindoles

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron compounds | Palladium catalyst | 3-Aryl or 3-Vinyl Indoles |

| Sonogashira | Terminal alkynes | Palladium/Copper catalyst | 3-Alkynylindoles |

| Stille | Organotin reagents | Palladium catalyst | 3-Substituted Indoles |

| Heck | Alkenes | Palladium catalyst | 3-Alkenylindoles |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Indoles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For halogenated indoles, this reaction typically requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. diva-portal.org While the chloro-substituted benzene (B151609) portion of this compound is generally less reactive towards SNAr than activated systems, under specific conditions, substitution of the chlorine atoms can be achieved. sapub.org The success of SNAr reactions on such systems is highly dependent on the nature of the nucleophile and the reaction conditions.

C-N Coupling Reactions Involving Halogenated Indoles

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal for synthesizing arylamines. acs.org These methods can be applied to halogenated indoles to form N-aryl or N-heteroaryl derivatives. The selective reaction at the more reactive C-I bond of this compound would allow for the introduction of a nitrogen-based substituent at the 3-position. A study on a similar compound, N-((5,6-dichloro-3-iodo-1-pivaloyl-1H-indol-2-yl), demonstrated the potential for C-N bond formation. chiba-u.jp

Functional Group Interconversions of the Indole Core

The indole core itself can undergo various functional group interconversions. While the primary focus is often on the carbon-halogen bonds, other transformations can modify the indole structure. For example, oxidation of the indole ring can lead to oxindoles. The specific reagents and conditions determine the outcome of these transformations. scribd.com

Derivatization at the Indole Nitrogen (N-Alkylation, N-Acylation, N-Sulfonation)

The nitrogen atom of the indole ring is nucleophilic and can be readily derivatized. ekb.eg

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents. mdpi.com This modification is often performed to protect the nitrogen during subsequent reactions or to introduce specific functionalities that can influence the molecule's biological activity. The use of a base is common to deprotonate the indole nitrogen, increasing its nucleophilicity.

N-Acylation: Acylation of the indole nitrogen is another common transformation, typically achieved using acyl chlorides or anhydrides. This introduces an electron-withdrawing group, which can deactivate the indole ring towards electrophilic substitution and influence the regioselectivity of other reactions. ekb.eg

N-Sulfonation: Sulfonylation, often with a sulfonyl chloride in the presence of a base, results in an N-sulfonylated indole. This group is also electron-withdrawing and can serve as a protecting group. ekb.eg For example, a 1-methanesulfonyl group has been shown to facilitate coupling reactions at the 3-position of the indole. nih.gov The choice of protecting group on the indole nitrogen can significantly impact the reactivity of the C-I bond in palladium-catalyzed coupling reactions. nih.gov

Table 2: Derivatization at the Indole Nitrogen

| Reaction | Reagent Type | Product |

|---|---|---|

| N-Alkylation | Alkyl halides, etc. | N-Alkylindole |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acylindole |

| N-Sulfonation | Sulfonyl chlorides | N-Sulfonylindole |

Advanced Spectroscopic and Analytical Characterization of Halogenated Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,6-Dichloro-3-iodo-1H-indole, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The indole (B1671886) NH proton would typically appear as a broad singlet at a downfield chemical shift. The protons on the aromatic ring (H-4 and H-7) and the pyrrole (B145914) ring (H-2) would exhibit specific chemical shifts and coupling patterns based on their electronic environment, which is heavily influenced by the electron-withdrawing chloro and iodo substituents.

Expected NMR Data for this compound (Note: The following table is based on theoretical predictions and analysis of related structures, as specific experimental data was not found in the searched literature.)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Proton 1 | Predicted Downfield | Broad Singlet | - | N-H |

| Proton 2 | Predicted | Singlet | - | H-2 |

| Proton 3 | Predicted | Singlet | - | H-4 |

| Proton 4 | Predicted | Singlet | - | H-7 |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbon 1 | Predicted | C-2 |

| Carbon 2 | Predicted | C-3 |

| Carbon 3 | Predicted | C-3a |

| Carbon 4 | Predicted | C-4 |

| Carbon 5 | Predicted | C-5 |

| Carbon 6 | Predicted | C-6 |

| Carbon 7 | Predicted | C-7 |

| Carbon 8 | Predicted | C-7a |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing an exact mass measurement. This is crucial for confirming the identity of a newly synthesized compound like this compound.

An HRMS analysis of this compound would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value would then be compared to the calculated exact mass based on its molecular formula, C₈H₄Cl₂IN. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I) would further aid in confirming the presence of these halogens in the molecule.

Expected HRMS Data for this compound (Note: The following table is based on theoretical calculations for the specified molecular formula.)

| Parameter | Value |

| Molecular Formula | C₈H₄Cl₂IN |

| Calculated Exact Mass [M] | 310.8867 |

| Calculated Exact Mass [M+H]⁺ | 311.8945 |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms and one iodine atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to the N-H bond of the indole ring and the various C-H and C-C bonds within the aromatic structure.

While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected absorption frequencies can be predicted based on the functional groups present. The N-H stretching vibration is a particularly indicative feature for indoles.

Expected IR Absorption Bands for this compound (Note: The following table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium-Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | C=C Aromatic Ring Stretching |

| Below 800 | Strong | C-Cl and C-I Stretching |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of halogenated indoles. google.comcore.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification and purity determination of indole derivatives. core.ac.uk For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity assessment.

Computational and Theoretical Investigations of 5,6 Dichloro 3 Iodo 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of halogenated indoles. rsc.orgrsc.org For 5,6-Dichloro-3-iodo-1H-indole, these calculations can map out electron density distributions, molecular orbitals, and electrostatic potential surfaces, which collectively determine the molecule's chemical behavior.

DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For indole (B1671886) systems, the C3 position is typically the most nucleophilic and reactive toward electrophiles. However, the presence of an iodine atom at this position directs further reactions, such as metal-catalyzed cross-coupling, making it a versatile synthetic handle. bohrium.com Computational studies on similar halogenated heterocycles have successfully modeled reaction mechanisms and transition states, providing a framework for predicting the outcomes of reactions involving this compound. rsc.orgresearchgate.net

Below is a table of theoretical properties that can be computed for this compound using quantum chemical methods.

| Computed Property | Significance | Typical Computational Method |

| Ground State Energy | Provides the total electronic energy and thermodynamic stability of the molecule. | DFT (e.g., B3LYP, ωB97X-D) |

| HOMO/LUMO Energies | Determine the electron-donating and accepting capabilities, crucial for predicting reactivity in redox and photochemical reactions. rsc.org | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | DFT |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, offering insights into local polarity and reactivity. nih.gov | DFT |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. | DFT |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, allowing for comparison with experimental data to confirm the structure. researchgate.netmdpi.com | DFT |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time, particularly its interactions with other molecules and its environment. nih.govnih.gov These techniques are especially valuable for predicting how the compound might behave in a biological context, such as interacting with a protein target or a cell membrane. nih.gov

MD simulations can model the insertion and orientation of the indole within a lipid bilayer, a common approach to studying the behavior of drug-like molecules. plos.org The dichlorinated benzene (B151609) portion of the molecule is hydrophobic and would likely anchor within the nonpolar core of the membrane, while the N-H group of the pyrrole (B145914) ring could form hydrogen bonds with lipid headgroups or water molecules at the interface. The bulky iodine atom at C3 would also influence its position and dynamics within the membrane.

| Simulation/Modeling Application | Objective and Insights Provided | Relevant Techniques |

| Protein-Ligand Docking | Predicts the preferred binding orientation of the molecule within a protein's active site. Identifies key interactions like hydrogen and halogen bonds. | Molecular Docking (e.g., AutoDock, Glide) |

| MD of Protein-Ligand Complex | Evaluates the stability of the docked pose over time. Calculates binding free energy to estimate affinity. | All-Atom Molecular Dynamics (MD) |

| Membrane Permeation Simulation | Simulates the molecule's passage across a lipid bilayer to predict its bioavailability and cell permeability. | MD with umbrella sampling or other enhanced sampling methods. nih.govmdpi.com |

| Interaction with Lipid Bilayer | Determines the molecule's preferred location, orientation, and dynamic motion within a model cell membrane. frontiersin.org | All-Atom or Coarse-Grained MD |

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the core indole ring is largely planar, but the substituents can influence its fine geometry and intermolecular interactions.

The most significant conformational feature to consider is the orientation of the C3-I bond relative to the rest of the indole ring. While rotation around the C2-C3 single bond is possible, steric hindrance between the large iodine atom and the hydrogen on the N1 position could create a rotational barrier. Computational methods can quantify this barrier, revealing the most stable (lowest energy) conformation. acs.org Studies on other 3-substituted indoles have shown that such steric interactions are critical in defining the preferred geometry. capes.gov.brresearchgate.net

In the solid state, the molecule's conformation will be influenced by crystal packing forces. Intermolecular interactions, such as N-H···π hydrogen bonds, π-π stacking between indole rings, and halogen-halogen interactions (Cl···Cl, Cl···I, I···I), will dictate the three-dimensional arrangement. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts, providing insight into the stability of the crystal lattice. acs.org These non-covalent interactions are not just structurally important; they can also play a role in molecular recognition at protein binding sites.

| Conformational Parameter/Analysis | Description and Importance | Method of Investigation |

| Dihedral Angle Scan (N1-C2-C3-I) | Calculation of energy as a function of rotation around the C2-C3 bond to find the most stable conformers and the rotational energy barrier. | Relaxed Potential Energy Surface (PES) Scan using DFT. |

| Ring Planarity | Quantifies the deviation of the indole ring atoms from a perfect plane. Substituents can induce minor puckering. | Geometry Optimization using DFT. |

| Intermolecular Interaction Analysis | Identifies and characterizes non-covalent interactions (hydrogen bonds, halogen bonds, π-stacking) in a dimer or crystal lattice. | Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis. acs.org |

| Stereoisomerism | While the molecule itself is achiral, restricted rotation (atropisomerism) could theoretically occur if the substituents were sufficiently bulky, although this is unlikely for this specific compound. | Dynamic NMR spectroscopy, computational barrier calculations. acs.org |

Applications of 5,6 Dichloro 3 Iodo 1h Indole in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Heterocyclic Architectures

The indole (B1671886) nucleus is a fundamental structural motif found in a vast number of biologically active natural products and pharmaceutical agents. mdpi.com The strategic placement of halogen atoms on the 5,6-dichloro-3-iodo-1H-indole scaffold provides multiple reaction sites for the construction of intricate heterocyclic systems. researchgate.netnih.gov Indole and its derivatives are key players in cycloaddition reactions, which are highly atom-economical methods for creating diverse heterocyclic frameworks. nih.govbohrium.com These reactions are instrumental in accessing a wide variety of complex and biologically relevant heterocyclic compounds. researchgate.netbohrium.com

The presence of the iodo group at the C3 position is particularly significant as it serves as a versatile handle for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, thus enabling the annulation of additional rings onto the indole core. For instance, palladium-catalyzed cascade reactions involving precursors like N-allenyl-2-iodoanilines have been employed to synthesize unsymmetrical 3,3'-diindolylmethanes. arabjchem.org Furthermore, the dichloro-substitution on the benzene (B151609) ring can influence the electronic properties of the indole system and provide additional sites for functionalization or ring fusion, leading to the creation of novel polycyclic and fused heterocyclic structures. rsc.org

Precursor for Diversely Functionalized Indole Derivatives

The this compound molecule is an excellent precursor for generating a wide array of functionalized indole derivatives. uni-rostock.de The reactivity of the C-I bond allows for the introduction of various substituents at the 3-position of the indole ring. This is often achieved through transition metal-catalyzed cross-coupling reactions, which are highly efficient and selective. arabjchem.org For example, Sonogashira coupling with terminal alkynes can introduce alkynyl groups, which can then be further manipulated. acs.org

Moreover, the nitrogen atom of the indole ring can be functionalized, for instance, through N-alkylation or N-arylation, to introduce further diversity. The chlorine atoms at the 5- and 6-positions, while generally less reactive than the iodine at C3, can also undergo nucleophilic aromatic substitution or be involved in metal-catalyzed processes under specific conditions, allowing for a comprehensive functionalization of the indole scaffold. This multi-handle approach enables the synthesis of a vast library of substituted indoles with tailored electronic and steric properties for various applications.

Integration into Novel Molecular Scaffolds for Functional Materials (e.g., Chromophores)

The unique electronic properties of the indole nucleus make it an attractive component for the design of functional organic materials. acs.org When incorporated into larger conjugated systems, indole derivatives can exhibit interesting photophysical properties, such as fluorescence and non-linear optical activity. metu.edu.tr The this compound serves as a valuable starting material for the synthesis of such materials. uni-rostock.de

A key application in this area is the development of push-pull chromophores. acs.orgmetu.edu.tr In these systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The indole moiety can act as a potent electron donor. acs.org By coupling this compound with various acceptor molecules, it is possible to create donor-acceptor-type chromophores with tunable intramolecular charge-transfer (ICT) characteristics. metu.edu.trresearchgate.net The electron-withdrawing chlorine atoms on the indole ring can further modulate the electronic properties of the resulting chromophore. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. researchgate.net

Contribution to the Synthesis of Bio-Inspired Molecules and Natural Product Analogs

The indole scaffold is a common feature in a wide range of natural products, many of which exhibit significant biological activity. mdpi.comrsc.org These natural products often serve as inspiration for the design of new therapeutic agents. The ability to selectively functionalize this compound makes it a valuable tool for the synthesis of analogs of these natural products. uni-rostock.de

By using this building block, chemists can systematically modify the structure of a natural product to explore structure-activity relationships (SAR) and optimize its biological properties. For example, the dichloro substitution pattern might mimic or enhance the activity of naturally occurring halogenated marine alkaloids. mdpi.com The versatility of the C-I bond allows for the introduction of various side chains and pharmacophores found in different classes of indole alkaloids. rsc.org This approach facilitates the creation of novel molecules that are inspired by nature but possess improved potency, selectivity, or pharmacokinetic profiles.

Future Research Directions and Emerging Paradigms in Halogenated Indole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of halogenated indole (B1671886) synthesis lies in the development of environmentally benign and economically viable processes that minimize waste and avoid harsh reaction conditions. Key areas of advancement include biocatalysis and metal-free C-H functionalization, which represent a significant paradigm shift from classical methods.

Biocatalytic C-H halogenation is an increasingly attractive strategy due to its exceptional catalyst-controlled selectivity and operation under mild, aqueous conditions. frontiersin.org Researchers are harnessing enzymes, such as flavin-dependent halogenases (FDHs), to achieve precise halogenation on the indole nucleus. For instance, thermostable variants of the halogenase RebH have been successfully used for the halogenation of various indole and azaindole derivatives without the need for externally added flavin reductase enzymes. frontiersin.org This enzymatic approach circumvents the use of toxic and corrosive halogenating agents common in traditional synthesis. The proposed mechanism involves an electrophilic aromatic substitution at the electron-rich C3-position of the indole ring by an enzyme-bound Lys-bromoamine active species. frontiersin.org

Another pillar of sustainable synthesis is the development of metal-free oxidative transformations. frontiersin.org These methods aim to construct diverse indole-containing frameworks while adhering to the principles of green chemistry. One such approach involves the one-pot, three-component coupling of α-amino aryl ketones, indoles, and a bromine source to afford functionalized indoles, creating three new chemical bonds in a single operation. frontiersin.org Such strategies offer high atom economy and reduce the reliance on transition metal catalysts, which can be costly and pose challenges for purification and toxicity in pharmaceutical applications.

Table 1: Comparison of Synthetic Methodologies for Halogenated Indoles

| Parameter | Traditional Synthesis | Sustainable Synthesis (e.g., Biocatalysis) |

|---|---|---|

| Reagents | Often requires strong acids, bases, and toxic halogenating agents (e.g., NCS, NBS, I2). | Uses enzymes (e.g., halogenases), benign salts (e.g., NaBr), and water as a solvent. frontiersin.org |

| Reaction Conditions | Can require harsh temperatures (high or cryogenic) and inert atmospheres. | Typically proceeds at or near ambient temperature and pressure in aqueous buffers. frontiersin.org |

| Selectivity | Often leads to mixtures of regioisomers, requiring complex purification. | Excellent catalyst-controlled regioselectivity (e.g., specific C3-halogenation). frontiersin.org |

| Environmental Impact | Generates significant chemical waste and may use heavy metal catalysts. | Minimal waste generation, biodegradable catalyst, and avoids toxic reagents. frontiersin.org |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

A major frontier in indole chemistry is the precise control over reaction selectivity, enabling chemists to functionalize specific positions on the heterocyclic core. Future research will increasingly focus on catalyst-controlled C-H functionalization, where the choice of catalyst dictates the reaction's outcome.

Recent studies have demonstrated divergent, transition metal-catalyzed functionalizations of 3-carboxamide indoles. nih.gov In a remarkable example of selectivity control, a rhodium(I) catalyst promotes a 1,2-acyl translocation followed by C-H functionalization at the C2 position. In contrast, an iridium(III) catalyst system completely subverts this pathway, leading exclusively to C2-functionalized products without the acyl migration. nih.gov This level of catalyst control allows for the selective synthesis of distinct constitutional isomers from a single starting material, a powerful tool for creating molecular diversity. The ability to use a directing group that undergoes a controlled translocation rather than removal opens up new synthetic possibilities. nih.gov

Furthermore, the regioselectivity of reactions can be influenced by the electronic properties of the reactants and the reaction mechanism itself. In the gold-catalyzed coupling of indoles with ynones, the electron-withdrawing carbonyl group on the alkyne partner promotes the selective formation of 3-vinylindoles, preventing the common side reaction that leads to bis(indolyl)methanes. whiterose.ac.uk Similarly, in electrooxidative annulations between indoles and anilines, the regioselectivity of the resulting indolo[2,3-b]indole product is determined by the relative energy barriers of the cyclization step, which can be predicted using computational methods like Density Functional Theory (DFT). acs.org

Table 2: Catalyst-Controlled Selectivity in Indole Functionalization

| Starting Material | Catalyst System | Primary Product | Reference |

|---|---|---|---|

| 3-Carboxamide Indole + Diazo Compound | RhI/AgI | C2-Functionalized Indole (via 1,2-acyl migration) | nih.gov |

| 3-Carboxamide Indole + Diazo Compound | IrIII/AgI | C2-Functionalized Oxindole (no migration) | nih.gov |

| Indole + Ynone | Au(I) | 3-Vinylindole | whiterose.ac.uk |

| Indole + Aniline (B41778) Derivative | Electrooxidation (Metal-Free) | Indolo[2,3-b]indole | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated platforms is set to revolutionize the synthesis of halogenated indoles and other complex heterocycles. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, precise control over reaction parameters, and the ability to telescope multiple reaction steps into a single, uninterrupted process. beilstein-journals.orgnih.gov

Automated flow systems have been developed for the multi-step synthesis of complex indole derivatives. nih.gov For example, a sequence involving a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis has been performed in a continuous flow microreactor system to produce highly functionalized 2-(1H-indol-3-yl)thiazoles. nih.gov This automated process generated the complex products in under 15 minutes with high yields over three steps, all without isolating any intermediates. nih.gov Such platforms are ideal for creating libraries of compounds for drug discovery, significantly accelerating the hit-to-lead optimization process.

The use of flow reactors also allows for the safe handling of highly reactive or hazardous intermediates, such as organometallic reagents, and enables the use of superheating to dramatically reduce reaction times. acs.org The scalability of flow processes makes this technology highly attractive for both academic research and industrial manufacturing, bridging the gap between laboratory-scale discovery and large-scale production. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days. | Seconds to minutes. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and excellent temperature control. beilstein-journals.org |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. acs.org |

| Scalability | Scaling up can be non-linear and challenging. | Linear scalability by running the system for a longer duration. beilstein-journals.org |

| Automation | Difficult to fully automate multi-step sequences. | Easily integrated into automated, multi-step synthesis platforms. nih.gov |

Advanced Applications in Interdisciplinary Scientific Fields

The unique electronic and structural properties of halogenated indoles make them valuable scaffolds for applications beyond traditional pharmaceuticals, extending into materials science and chemical biology.

In materials science, indole-based molecules are being explored for use in organic electronics. numberanalytics.com Fused indole structures, such as indoloindoles, are electron-rich, air-stable systems with tunable properties that make them promising candidates for organic functional materials. researchgate.net These compounds have been investigated for use as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The planarity and electron-rich nature of the fused indole core are advantageous for promoting intramolecular charge transfer, a key process in these devices.

In the realm of chemical biology and drug discovery, the indole nucleus is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govmdpi.com Halogenation is a key strategy for modulating the physicochemical properties and biological activity of these scaffolds. nih.gov Halogenated indoles serve as precursors to a vast array of bioactive molecules, including anti-infective and anticancer agents. nih.gov The future will see the development of more sophisticated halogenated indole derivatives designed as molecular probes to study biological processes or as highly targeted therapeutics.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,6-Dichloro-3-iodo-1H-indole via electrophilic substitution?

- Methodological Answer : Electrophilic iodination of the indole scaffold typically requires iodine catalysts (e.g., molecular iodine, 10 mol%) in acetonitrile (MeCN) at 40–80°C for 5–24 hours. For example, iodine-catalyzed reactions in MeCN at 40°C for 5 hours achieve yields up to 98% under optimized conditions . Solvent choice and catalyst loading are critical; non-polar solvents or excess iodine may reduce selectivity.

Q. How can purity and structural integrity be confirmed after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., chlorine and iodine positions) via chemical shifts. For instance, indole C3-iodination typically shows downfield shifts in 1H NMR (δ ~7.2–7.5 ppm) .

- Mass Spectrometry (FAB-HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with theoretical m/z values.

- TLC/HPLC : Monitor reaction progress and purity using 70:30 ethyl acetate:hexane or similar eluent systems .

Q. What purification methods are effective for halogenated indoles?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% ethyl acetate) for baseline separation of halogenated byproducts.

- Recrystallization : Polar solvents like methanol or DCM/hexane mixtures improve crystal formation for X-ray analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura or Ullmann couplings.

- Molecular Docking : Use software like MOE to model interactions with catalytic metals (e.g., Pd or Cu) and predict regioselectivity .

- PubChem Data : Cross-reference experimental NMR shifts with computed spectra (e.g., InChIKey: MEESOKSOKCJRIG-UHFFFAOYSA-N) .

Q. How to resolve discrepancies in crystallographic data when refining this compound structures?

- Methodological Answer :

- SHELXL/OLEX2 Integration : Refine structures using SHELXL for high-resolution data and OLEX2 for visualization and validation. Cross-check residual density maps to identify misplaced halogen atoms .

- Twinned Data Handling : For challenging datasets (e.g., twinned crystals), use SHELXL’s TWIN/BASF commands to model twin domains .

- Thermal Parameter Analysis : Anisotropic refinement of iodine atoms reduces false-positive disorder interpretations .

Q. What strategies improve synthetic yields in multi-step indole functionalization?

- Methodological Answer :

- Catalyst Screening : Optimize CuI or Pd catalysts for Sonogashira or Buchwald-Hartwig couplings. For example, CuI in PEG-400/DMF enhances azide-alkyne cycloaddition efficiency .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions during iodination .

- Table: Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| I₂ (10 mol%) | MeCN | 40 | 5 | 98 |

| CuI | PEG-400/DMF | 25 | 12 | 42 |

Biological and Mechanistic Questions

Q. How to evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme Assays : Screen against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase/GST assays).

- Cellular Uptake Studies : Use radiolabeled iodine (¹²⁵I) to quantify intracellular accumulation .

- Molecular Dynamics : Simulate binding to therapeutic targets (e.g., indole-based antioxidants in ischemia models) .

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Monitor decomposition via HPLC at pH 2–7. Chlorine and iodine substituents enhance stability via electron-withdrawing effects .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze halogen bonding networks in crystal lattices to correlate stability with intermolecular interactions .

Data Contradiction Analysis

Q. How to address conflicting NMR data for halogenated indoles across studies?

- Methodological Answer :

Q. Why do crystallographic refinement programs (SHELXL vs. OLEX2) produce divergent R-factors for the same dataset?

- Methodological Answer :

- Algorithm Differences : SHELXL uses least-squares refinement, while OLEX2 integrates charge-flipping for phase solutions. Validate with Fo-Fc maps in both programs .

- Hydrogen Atom Treatment : SHELXL’s riding model may underestimate H positions compared to OLEX2’s independent refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.